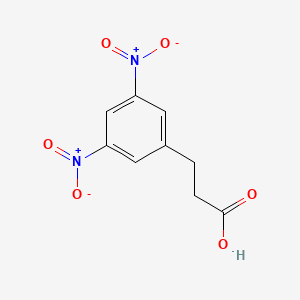

3-(3,5-Dinitrophenyl)propanoic acid

Description

Contextualization of Nitrated Aromatic Carboxylic Acids in Chemical Research

Nitrated aromatic carboxylic acids are a class of organic compounds that have long captured the attention of chemists. The presence of one or more nitro groups on an aromatic ring, which is also substituted with a carboxylic acid function, creates a molecule with a distinctive electronic character and reactivity. The strong electron-withdrawing nature of the nitro group significantly influences the properties of the aromatic ring and the acidity of the carboxylic acid. udel.edu This class of compounds serves as crucial intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals, dyes, and materials with specific optical or electronic properties. udel.edu

Structural Characteristics of the 3-(3,5-Dinitrophenyl)propanoic Acid Scaffold

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 42287-92-3 |

| Molecular Formula | C₉H₈N₂O₆ |

| Molecular Weight | 240.17 g/mol |

Data sourced from Santa Cruz Biotechnology. scbt.com

Overview of Current Research Trends and Gaps for Dinitrophenylpropanoic Acid Systems

Current research on compounds containing the 3,5-dinitrophenyl moiety often revolves around their use as building blocks in supramolecular chemistry and in the development of novel bioactive agents. For instance, derivatives of 3,5-dinitrobenzoic acid have been explored for their antimycobacterial properties. This suggests that the 3,5-dinitrophenyl group can be a key pharmacophore in the design of new drugs.

However, a significant gap exists in the literature concerning the specific compound this compound. While its constituent parts, the 3,5-dinitrophenyl group and propanoic acid, are well-understood in other contexts, the combined system has not been extensively studied. There is a lack of published data on its detailed synthesis, reactivity, and biological activity. This presents a clear opportunity for further investigation.

Research Objectives and Scope for In-Depth Investigation of this compound

An in-depth investigation of this compound would logically begin with the development of an efficient and well-characterized synthetic route. Following this, a thorough spectroscopic analysis would be essential to create a definitive reference for this compound.

Key research objectives would include:

Synthesis and Optimization: Developing a high-yield, scalable synthesis of this compound.

Spectroscopic Characterization: Obtaining and interpreting detailed Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Chemical Reactivity Studies: Investigating the reactivity of the carboxylic acid group (e.g., esterification, amidation) and the potential for nucleophilic aromatic substitution on the dinitrophenyl ring.

Exploration of Biological Activity: Screening the compound and its derivatives for potential applications, for example, as antimicrobial or anticancer agents, drawing parallels with other dinitrophenyl compounds.

The scope of such research would be to fill the existing knowledge gap and to establish the foundational chemistry of this compound, thereby enabling its potential use in more advanced applications.

Structure

2D Structure

Propriétés

IUPAC Name |

3-(3,5-dinitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O6/c12-9(13)2-1-6-3-7(10(14)15)5-8(4-6)11(16)17/h3-5H,1-2H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYBGWGFVJJRIMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70615746 | |

| Record name | 3-(3,5-Dinitrophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70615746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42287-92-3 | |

| Record name | 3,5-Dinitrobenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42287-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3,5-Dinitrophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70615746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for 3 3,5 Dinitrophenyl Propanoic Acid

Retrosynthetic Analysis of the 3-(3,5-Dinitrophenyl)propanoic Acid Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. youtube.comyoutube.com For this compound, the primary disconnection points are the C-C bond between the propyl side chain and the aromatic ring, and the C-N bonds of the nitro groups.

Two main retrosynthetic pathways can be envisioned:

Pathway A: Friedel-Crafts Acylation/Alkylation Approach. The most logical disconnection is the bond between the aromatic ring and the propanoic acid side chain. This leads back to a 1,3-dinitrobenzene (B52904) precursor and a three-carbon electrophile. A Friedel-Crafts acylation using 3-chloropropionyl chloride followed by reduction, or a direct Friedel-Crafts alkylation with a suitable 3-halopropanoic acid derivative, could form the carbon skeleton. However, Friedel-Crafts reactions are often deactivated by the strongly electron-withdrawing nitro groups, making this a challenging approach.

Pathway B: Nitration of a Phenylpropanoic Acid Precursor. An alternative strategy involves disconnecting the nitro groups first. This leads back to 3-phenylpropanoic acid as the key precursor. The synthesis would then involve the nitration of this starting material. This approach is generally more feasible as the nitration of aromatic rings is a well-established and high-yielding reaction. The key challenge in this pathway is achieving the desired 3,5-dinitration pattern, which requires careful control of reaction conditions and understanding of directing group effects.

A visual representation of the retrosynthetic analysis is presented below:

Figure 1: Retrosynthetic Analysis of this compound

Classical Synthetic Pathways for Dinitrophenylpropanoic Acid Derivatives

Classical synthetic routes remain the cornerstone for the preparation of many dinitrophenylated compounds, including derivatives of propanoic acid. These methods rely on well-understood reaction mechanisms and established laboratory techniques.

The synthesis of this compound typically involves a multi-step sequence. A common and practical approach begins with the nitration of a suitable precursor. For instance, the synthesis can be adapted from the preparation of similar dinitro-aromatic compounds.

A representative multi-step synthesis could involve:

Nitration of 3-phenylpropanoic acid: This is the key step to introduce the nitro functionalities. The reaction is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid.

Purification: The crude product is often purified by recrystallization to obtain the desired isomer.

The synthesis of related compounds, such as 3,5-dinitrobenzoic acid, follows a similar logic, where benzoic acid is nitrated to yield the 3,5-dinitro product with high efficiency. wikipedia.org This established procedure provides a reliable template for the synthesis of this compound.

Achieving the correct substitution pattern on the aromatic ring is crucial. The directing effects of the substituents on the benzene (B151609) ring govern the position of incoming electrophiles. In the synthesis of this compound from 3-phenylpropanoic acid, the alkyl side chain is an ortho-, para-director. However, under forcing nitration conditions, the initial nitro group, which is a meta-director, will direct the second nitration to the position meta to it, resulting in the 3,5-disubstituted product.

To ensure high regioselectivity for the 3,5-dinitro pattern, the reaction conditions must be carefully controlled. The temperature and the ratio of nitric acid to sulfuric acid are critical parameters. The synthesis of 3,5-dinitrobenzoic acid from 3-nitrobenzoic acid, for example, can achieve yields of approximately 98%, highlighting the efficiency of meta-directing nitration. wikipedia.org

While not directly used in the primary synthesis of the title compound, catalytic hydrogenation and oxidation are important reactions for the synthesis of related derivatives or for the modification of starting materials.

Catalytic Hydrogenation: This process is typically used to reduce nitro groups to amino groups. For example, the dinitro compound could be selectively or fully hydrogenated to the corresponding amino or diamino derivatives using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere. These amino derivatives are valuable intermediates for further functionalization. mdpi.com

Catalytic Oxidation: Oxidation reactions can be employed to convert alkyl side chains into carboxylic acids. For instance, if a suitable toluene (B28343) derivative were used as a starting material, the methyl group could be oxidized to a carboxylic acid. ncert.nic.in However, strong oxidizing agents can also affect the nitro groups, so milder, more selective methods would be required. researchgate.net

| Reaction Type | Reagents | Purpose in Synthesis | Example Reference |

| Nitration | HNO₃, H₂SO₄ | Introduction of nitro groups onto the aromatic ring | wikipedia.org |

| Catalytic Hydrogenation | H₂, Pd/C | Reduction of nitro groups to amino groups | mdpi.com |

| Oxidation | KMnO₄, H₂CrO₄ | Conversion of alkyl side chains to carboxylic acids | ncert.nic.inresearchgate.net |

Emerging Synthetic Methodologies

While classical methods are robust, research continues into developing more efficient, selective, and environmentally benign synthetic routes.

The direct and selective introduction of dinitrophenyl groups using catalytic methods is an area of ongoing research. While direct dinitrophenylation is not yet a common strategy, the development of novel catalytic systems for related transformations shows promise. For example, new palladium-based catalysts have been developed for the reductive carbonylation of nitrobenzene (B124822), indicating progress in the catalytic manipulation of nitroaromatic compounds. mdpi.com

Green Chemistry Principles and Sustainable Synthesis Approaches

The synthesis of nitroaromatic compounds, including this compound, traditionally involves nitration reactions that utilize strong acids like sulfuric and nitric acid. nih.gov These conventional methods, while effective, often generate significant acidic waste streams, posing environmental concerns. In line with the principles of green chemistry, research has been directed towards developing more sustainable synthetic routes.

One key area of improvement is the use of alternative catalysts and reaction media. For instance, metal-modified montmorillonite (B579905) KSF has been shown to be a stable and reusable catalyst for the nitration of phenolic compounds, offering an eco-friendly and benign process. organic-chemistry.org Another approach involves the use of solid-state reactions or solvent-free conditions, which minimize or eliminate the use of volatile organic solvents. The use of ionic liquids, such as ethylammonium (B1618946) nitrate (B79036) (EAN), as both a solvent and a nitrating reagent precursor has also been explored for the nitration of aromatic compounds. organic-chemistry.org

Furthermore, sustainable chemical processes for the reduction of nitro compounds to their corresponding amino derivatives often focus on the inherent recyclability of all acidic streams generated during synthesis, aiming for a zero liquid discharge process. google.com While a specific green synthesis protocol for this compound is not extensively documented, the application of these general principles offers a pathway to more environmentally friendly production. This includes the use of recyclable catalysts, minimizing waste, and employing less hazardous reagents and solvents. The biosynthesis of some nitroaromatic compounds in nature, which can involve the enzymatic activity of nitric oxide synthase, also provides a blueprint for developing biocatalytic approaches to nitration. nih.gov

Synthesis of Analogues and Derivatives with Targeted Structural Modifications

The structural framework of this compound provides a versatile scaffold for the synthesis of a wide array of analogues and derivatives. Modifications can be strategically introduced at the aryl ring, the nitro groups, and the propanoic acid side chain to modulate the compound's physicochemical and biological properties.

Aryl and Nitro Group Substitutions

The dinitrophenyl moiety is a key feature of the molecule, and its substitution pattern can be altered to generate a library of analogues. The synthesis of these analogues often involves standard aromatic substitution reactions. For example, the introduction of different substituents on the aromatic ring can be achieved by starting with appropriately substituted phenylpropanoic acids followed by nitration.

The nitro groups themselves can also be the subject of modification. Nucleophilic aromatic substitution (SNAr) reactions are a powerful tool for replacing nitro groups with other functionalities. For instance, one or both nitro groups in a dinitrophenyl system can be displaced by various nucleophiles. In the synthesis of 1-(3,5-dinitrophenyl)-4-methyl-3,5-dinitropyrazole, one of the nitro groups on the dinitrophenyl ring was substituted by a pyrazole (B372694) moiety through arylation with 1,3,5-trinitrobenzene. researchgate.net This highlights the potential for introducing diverse heterocyclic fragments onto the dinitrophenyl scaffold.

Furthermore, the reduction of the nitro groups to amino groups is a common transformation, leading to aminophenyl or diaminophenyl derivatives. researchgate.net These amino-substituted analogues can serve as versatile intermediates for further functionalization, such as the formation of amides or sulfonamides.

Propanoic Acid Chain Derivatization (e.g., Ester, Amide, and Hydrazone Formation)

The carboxylic acid group of the propanoic acid side chain is a prime site for derivatization, allowing for the synthesis of esters, amides, hydrazones, and other related compounds. These modifications can significantly impact the molecule's polarity, solubility, and ability to interact with biological targets.

Esterification: Esters of this compound can be synthesized through Fischer esterification, reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. jocpr.com Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can be used to facilitate ester formation under milder conditions. jocpr.comjocpr.com For example, 3-(5-methoxy-2,4-dinitro-phenyl)-2-oxo-propionic acid methyl ester has been synthesized as an intermediate. google.com

Amide Formation: Amides are typically synthesized by activating the carboxylic acid, for example, by converting it to an acid chloride, which then reacts with an amine. libretexts.orgyoutube.com Modern coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) and DMAP provide an efficient method for amide bond formation, even with electron-deficient amines. nih.gov This allows for the synthesis of a wide range of N-substituted amides of this compound.

Hydrazone Formation: Hydrazones can be prepared from the corresponding hydrazide. The synthesis typically involves converting the carboxylic acid to its ester, followed by reaction with hydrazine (B178648) hydrate (B1144303) to yield the hydrazide. nih.gov This hydrazide can then be condensed with various aldehydes and ketones to produce a diverse library of hydrazone derivatives. researchgate.netnih.govuobaghdad.edu.iq For instance, novel hydrazone derivatives of (2,4-dinitrophenyl) hydrazine have been synthesized and evaluated for their biological activities. researchgate.netuobaghdad.edu.iq

| Derivative Type | General Synthetic Approach | Key Reagents |

|---|---|---|

| Esters | Fischer esterification or DCC/DMAP coupling | Alcohol, Acid catalyst (e.g., H₂SO₄), DCC, DMAP |

| Amides | Activation of carboxylic acid followed by reaction with amine | Thionyl chloride (for acid chloride formation), Amine, Coupling agents (e.g., EDC, HOBt) |

| Hydrazones | Conversion to hydrazide followed by condensation with aldehydes/ketones | Hydrazine hydrate, Aldehydes, Ketones |

Isosteric and Bioisosteric Analogues with Modified Heterocyclic Moieties

Isosteric and bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate the properties of a lead compound while retaining its desired biological activity. wikipedia.orgdrughunter.com This approach can be applied to this compound by replacing parts of the molecule with groups that have similar steric and electronic properties.

A common strategy involves the replacement of the phenyl ring or the nitro groups with various heterocyclic moieties. For example, a phenyl ring can often be replaced by a pyridyl or thiophene (B33073) ring. cambridgemedchemconsulting.com The introduction of heterocyclic rings such as triazoles, imidazoles, or oxadiazoles (B1248032) can mimic the hydrogen bonding properties of other functional groups and can enhance metabolic stability and pharmacokinetic profiles. drughunter.com The synthesis of 3-(3,5-dinitrophenyl)-5-amino-1,2,4-oxadiazole demonstrates the incorporation of a heterocyclic ring system onto the dinitrophenyl core. researchgate.net

The nitro group itself can be considered a bioisostere for other functional groups. Conversely, other groups can serve as bioisosteres for the nitro group. For example, the trifluoromethyl group (CF3) has been successfully used as a bioisosteric replacement for an aliphatic nitro group in some contexts, leading to compounds with improved potency and metabolic stability. nih.gov While this specific replacement has not been reported for this compound, it represents a viable strategy for designing novel analogues. The synthesis of such analogues would involve coupling a propanoic acid side chain to a phenyl ring bearing these bioisosteric replacements in place of the nitro groups.

| Original Group | Potential Bioisosteric Replacement | Rationale |

|---|---|---|

| Phenyl | Pyridyl, Thienyl | Similar size and shape, alters electronic properties. cambridgemedchemconsulting.com |

| Nitro (NO₂) | Trifluoromethyl (CF₃), Cyano (CN) | Mimics electron-withdrawing nature, can improve metabolic stability. wikipedia.orgnih.gov |

| Carboxylic Acid (COOH) | Tetrazole, Hydroxamic acid | Mimics acidity and hydrogen bonding capabilities. |

Advanced Characterization Techniques and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy reveals the number of distinct proton environments and their neighboring protons. For 3-(3,5-Dinitrophenyl)propanoic acid, the ¹H NMR spectrum is expected to show characteristic signals for both the aromatic and the aliphatic propanoic acid chain protons.

The aromatic region would display signals from the protons on the dinitrophenyl ring. The two protons at the C2 and C6 positions are chemically equivalent, as is the single proton at the C4 position. The strong electron-withdrawing nature of the two nitro groups significantly deshields these aromatic protons, causing them to resonate at a high chemical shift (downfield), likely in the range of 8.9-9.2 ppm. The lone proton at C4 would appear as a triplet due to coupling with the two equivalent protons at C2 and C6, while the C2 and C6 protons would appear as a doublet, coupling with the C4 proton.

The aliphatic portion of the molecule gives rise to two distinct signals corresponding to the two methylene (B1212753) groups (-CH₂-). These typically appear as triplets due to coupling with each other. The methylene group adjacent to the aromatic ring (α-CH₂) would be expected around 3.0-3.3 ppm, while the methylene group adjacent to the carboxylic acid group (β-CH₂) would be found slightly further downfield, around 2.8-3.1 ppm. The carboxylic acid proton (-COOH) itself is typically a broad singlet and appears at a very high chemical shift, often above 10-12 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| Carboxylic Acid (-COOH) | > 10.0 | Singlet (broad) | 1H |

| Aromatic (H-4) | ~9.1 | Triplet (t) | 1H |

| Aromatic (H-2, H-6) | ~9.0 | Doublet (d) | 2H |

| Methylene (-CH₂-Ar) | ~3.2 | Triplet (t) | 2H |

| Methylene (-CH₂-COOH) | ~2.9 | Triplet (t) | 2H |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While 1D NMR provides fundamental structural data, two-dimensional (2D) NMR experiments are crucial for unambiguously assigning signals and confirming connectivity.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For this compound, a cross-peak would be observed between the two aliphatic methylene triplets, confirming their adjacency in the propanoic acid chain. Correlations would also be seen between the aromatic protons, confirming their positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. It would be used to definitively assign the signals for each CH and CH₂ group by linking the proton signals identified in the ¹H NMR spectrum to the carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two to three bonds. This is particularly powerful for identifying quaternary carbons (those with no attached protons). For this molecule, HMBC would show correlations from the methylene protons to the carbonyl carbon and to the aromatic carbons, confirming the connection of the propanoic acid chain to the dinitrophenyl ring.

Solid-State NMR Applications

Solid-State NMR (ssNMR) is a powerful technique for characterizing materials in their solid form. For a crystalline compound like this compound, ssNMR could provide valuable insights into its three-dimensional structure and packing in the crystal lattice. It can distinguish between different crystalline forms (polymorphs) and provide information on intermolecular interactions, such as the hydrogen bonding that occurs between the carboxylic acid groups, which often form dimers in the solid state.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy measures the absorption of infrared light by a molecule, which causes its bonds to vibrate. The resulting spectrum is a unique "fingerprint" of the molecule, revealing the presence of specific functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to be dominated by the characteristic absorption bands of its functional groups. A very broad absorption band would be anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. The C=O (carbonyl) stretching vibration of the carboxylic acid would give rise to a strong, sharp peak around 1700-1725 cm⁻¹.

The nitro groups (NO₂) are also strong absorbers in the infrared. Two distinct, strong bands are expected: one for the asymmetric stretching vibration near 1530-1550 cm⁻¹ and another for the symmetric stretching vibration near 1340-1350 cm⁻¹. Other notable absorptions would include C-H stretching from the aliphatic chain just below 3000 cm⁻¹ and aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

Table 3: Predicted FT-IR Characteristic Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Broad |

| C-H stretch (Aliphatic) | 2850 - 2960 | Medium |

| C=O stretch (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp |

| N=O asymmetric stretch (Nitro) | 1530 - 1550 | Strong |

| Aromatic C=C stretch | 1400 - 1600 | Medium |

| N=O symmetric stretch (Nitro) | 1340 - 1350 | Strong |

Raman Spectroscopy

For instance, studies on related molecules like 2-(methoxycarbonylmethylsulfanyl)-3,5-dinitrobenzenecarboxylic acid have utilized Fourier Transform (FT)-Raman spectroscopy to analyze their vibrational wavenumbers. osti.gov These analyses are often complemented by Density Functional Theory (DFT) computations to achieve accurate assignment of the observed fundamental bands. osti.govnih.gov In a typical Raman spectrum of a dinitrophenyl compound, one would expect to observe characteristic peaks corresponding to:

NO₂ symmetric and asymmetric stretching: These are typically strong bands and are indicative of the dinitro functionalization.

C-N stretching: Vibrations of the bond connecting the nitro group to the aromatic ring.

Aromatic C-H stretching: Characteristic of the phenyl ring.

Aromatic ring vibrations: Multiple bands corresponding to the stretching and bending of the benzene (B151609) ring.

Carboxylic acid C=O and C-O stretching: Indicative of the propanoic acid moiety.

Aliphatic C-H stretching: From the propanoic acid side chain.

Surface-Enhanced Raman Scattering (SERS) is a variation of the technique that can provide enhanced signals and information about the molecule's orientation on a metal surface. osti.gov For this compound, SERS could potentially reveal how the molecule interacts with different substrates, which is crucial for applications in sensing or catalysis.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule with a high degree of confidence. mdpi.com This technique is critical for distinguishing between compounds with the same nominal mass but different chemical formulas. For this compound (C₉H₈N₂O₆), the expected exact mass can be calculated and compared to the experimentally determined value. The high resolving power of HRMS instruments, such as the Orbitrap, enables the differentiation of the analyte from background interferences, leading to more reliable identification. mdpi.com The development of new data analysis strategies, including machine learning and molecular networking, further enhances the capabilities of HRMS in complex sample analysis. nih.gov

| Parameter | Description | Significance for this compound |

| Mass Accuracy | The closeness of the measured mass to the true mass. | Confirms the elemental composition (C₉H₈N₂O₆) and distinguishes it from other potential isobaric compounds. |

| Resolving Power | The ability to distinguish between two peaks of slightly different mass-to-charge ratios. | Separates the analyte peak from matrix interferences, ensuring accurate mass measurement. |

| Data-Independent Acquisition (DIA) | A method where all precursor ions are fragmented. nih.gov | Allows for retrospective analysis of the data for unknown or unexpected compounds without the need for re-acquisition. |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.govnih.gov This is particularly useful for analyzing complex mixtures and for compounds that are not sufficiently volatile for gas chromatography. In the context of this compound, LC-MS can be used to:

Confirm the purity of a sample: By separating the target compound from any impurities or byproducts from a synthesis.

Quantify the compound in various matrices: LC-MS offers high sensitivity and selectivity for quantitative analysis. nih.gov

Study its metabolic fate: If used in biological systems, LC-MS can identify and quantify metabolites of the parent compound.

Derivatization is often employed in LC-MS to improve the chromatographic properties and ionization efficiency of analytes. nih.gov While this compound itself might be amenable to direct analysis, derivatization of the carboxylic acid group could enhance its detection in certain applications.

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that results in extensive fragmentation of the molecule. The resulting mass spectrum is a unique fingerprint of the compound, which can be used for structural elucidation and for comparison with spectral libraries. While a specific EI-MS spectrum for this compound was not found in the search results, the fragmentation pattern of related compounds can provide insights. For example, the NIST WebBook provides EI-MS data for propanoic acid derivatives, showing characteristic fragmentation patterns. nist.gov

For this compound, one would expect to observe fragmentation pathways including:

Loss of the carboxylic acid group: A common fragmentation for carboxylic acids.

Loss of nitro groups (NO₂): A characteristic fragmentation for nitroaromatic compounds.

Cleavage of the propanoic acid side chain.

Formation of a stable dinitrophenyl cation.

The study of fragmentation patterns under electron impact can reveal the connectivity of the molecule and the relative stability of different fragments. nih.gov

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray diffraction crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and torsional angles. nih.gov To perform this analysis, a suitable single crystal of this compound must be grown. The crystal is then irradiated with X-rays, and the diffraction pattern is collected and analyzed to generate a three-dimensional electron density map, from which the atomic positions can be determined.

The resulting crystallographic data would provide invaluable information on:

The conformation of the propanoic acid side chain relative to the dinitrophenyl ring.

The planarity of the aromatic ring and the orientation of the nitro groups.

Intermolecular interactions in the solid state, such as hydrogen bonding (involving the carboxylic acid group) and π-π stacking interactions between the aromatic rings. These interactions govern the crystal packing and influence the physical properties of the solid.

While a specific crystal structure for this compound is not available in the provided results, the methodology is well-established for determining the solid-state structures of organic molecules. nih.gov

Other Advanced Analytical Methodologies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule. For aromatic compounds like this compound, the primary chromophore is the dinitrophenyl group. The absorption is mainly due to π → π* transitions within the benzene ring and n → π* transitions involving the non-bonding electrons of the oxygen atoms in the nitro (NO₂) groups.

Studies on related compounds, such as 3,5-dinitrosalicylic acid , demonstrate the utility of UV-Vis spectroscopy in monitoring chemical reactions. For example, the reduction of the nitro groups can be followed by observing the decrease in the characteristic absorbance peak of the dinitroaromatic compound and the appearance of new peaks corresponding to the reduction products. youtube.com The electronic properties, and thus the UV-Vis spectrum, are influenced by the substituents on the phenyl ring. The strong electron-withdrawing nature of the two nitro groups is expected to cause a bathochromic (red) shift in the absorbance bands compared to unsubstituted benzenepropanoic acid.

| Transition Type | Expected Wavelength (λmax, nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

|---|---|---|

| π → π | ~210 - 240 | High |

| n → π | ~300 - 340 | Low to Medium |

Electrochemical methods are powerful tools for investigating the redox properties of molecules.

Cyclic Voltammetry (CV) measures the current response of a system to a linearly cycled potential sweep. For this compound, CV can be used to determine the reduction potentials of the two nitro groups. Studies on similar dinitro-aromatic compounds, like m-dinitrobenzene , show two successive, quasi-reversible one-electron reduction steps, corresponding to the formation of a radical anion and then a dianion. acs.org The electrochemical behavior, including the peak potentials (Epc), is influenced by the solvent, scan rate, and the molecular structure. acs.org The presence of the propanoic acid group may affect the reduction potentials compared to simpler dinitrobenzene derivatives.

Electrochemical Impedance Spectroscopy (EIS) probes the frequency-dependent impedance of an electrochemical system, providing detailed information about processes like charge transfer, diffusion, and film formation at the electrode-electrolyte interface. An EIS experiment applies a small sinusoidal AC potential perturbation and measures the resulting current to generate an impedance spectrum, often visualized as a Nyquist plot (imaginary vs. real impedance). youtube.com For processes limited by diffusion, such as the transport of the analyte to the electrode surface, a characteristic feature known as Warburg impedance may be observed, typically appearing as a 45° line in the Nyquist plot. youtube.com While specific EIS data for this compound is unavailable, this technique could be used to characterize its behavior at electrode surfaces, which is relevant for sensor applications or understanding its interaction with metallic surfaces.

| Technique | Parameter | Typical Value | Interpretation |

|---|---|---|---|

| Cyclic Voltammetry | First Reduction Potential (Epc1) | -0.8 to -1.0 V vs. Ag/AgCl | Reduction of one NO₂ group to a radical anion |

| Cyclic Voltammetry | Second Reduction Potential (Epc2) | -1.1 to -1.3 V vs. Ag/AgCl | Reduction of the second NO₂ group |

| EIS (Nyquist Plot) | Charge Transfer Resistance (Rct) | Variable (e.g., 100-1000 Ω) | Kinetics of electron transfer at the electrode surface |

Thermal analysis techniques are used to study the effect of heat on a material.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It is used to determine thermal stability, decomposition temperatures, and absorbed solvent content.

Differential Thermogravimetric Analysis (DTG) is the first derivative of the TGA curve, showing the rate of mass loss. The peaks in the DTG curve correspond to the temperatures of the fastest decomposition.

For a compound containing nitro groups, like this compound, thermal analysis is particularly important for assessing its stability, as many nitroaromatic compounds are energetic materials. A TGA analysis would reveal the onset temperature of decomposition. A typical TGA/DTG experiment performed under an inert nitrogen atmosphere would show a stable mass up to a certain temperature, followed by one or more mass loss steps corresponding to the decomposition of the molecule. For instance, a study on a related energetic material, 3-(3,5-Dinitrophenyl)-5-amino-1,2,4-oxadiazole , utilized TGA to characterize its thermal behavior.

| Analysis | Parameter | Typical Value (°C) | Interpretation |

|---|---|---|---|

| TGA | Onset of Decomposition (T_onset) | > 200 | Temperature at which significant mass loss begins |

| DTG | Peak Decomposition Temperature (T_peak) | > 220 | Temperature of maximum rate of decomposition |

| TGA | Residual Mass (%) | < 10 | Amount of non-volatile residue at high temperature |

Chromatography encompasses a range of techniques used to separate, identify, and quantify components in a mixture. For this compound, chromatographic methods are essential for assessing its purity after synthesis and for isolating it from byproducts.

High-Performance Liquid Chromatography (HPLC) is a primary tool for purity analysis. A reversed-phase HPLC method, likely using a C18 column with a mobile phase of acetonitrile (B52724) and water (with an acid modifier like formic or acetic acid), would be suitable. The compound would be detected by a UV detector set to a wavelength where the dinitrophenyl chromophore absorbs strongly.

Paper Chromatography and Thin-Layer Chromatography (TLC) are simpler methods often used for rapid qualitative analysis and reaction monitoring. The separation of N-2,4-dinitrophenyl amino acids and 3,5-dinitrobenzoates of alcohols has been successfully demonstrated using paper chromatography, highlighting the utility of this technique for separating dinitrophenyl derivatives.

These methods are crucial for ensuring the quality of the compound for further research and application. The retention time in HPLC or the retention factor (Rf) in TLC would serve as identifiers for the compound under specific chromatographic conditions.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular Structure and Properties

Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods, particularly Density Functional Theory (DFT), offer a balance between accuracy and computational cost, making them a cornerstone of modern chemical research.

Density Functional Theory (DFT) Studies (e.g., B3LYP, B3LYP-D3)

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional is a popular hybrid functional that combines the strengths of Hartree-Fock theory and DFT. For molecules where dispersion forces are significant, empirical corrections like Grimme's D3 scheme are often added to the B3LYP functional (B3LYP-D3) to improve the accuracy of the calculations.

In studies of similar aromatic nitro compounds, such as 3,5-dinitrobenzoic acid, DFT calculations with the B3LYP functional have been successfully employed to determine equilibrium geometry and vibrational wavenumbers. These studies provide a framework for how 3-(3,5-Dinitrophenyl)propanoic acid would be theoretically investigated. The choice of basis set, such as 6-311++G(d,p), is crucial for obtaining reliable results, as it describes the distribution of electrons around the nuclei.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This provides the most stable three-dimensional structure of the molecule. For a flexible molecule like this compound, which has a rotatable propanoic acid side chain, conformational analysis is essential. This involves identifying different stable conformers (rotational isomers) and determining their relative energies.

For instance, studies on related 3-phenylpropanoic acid derivatives have revealed preferences for specific conformations, such as gauche or trans, in the propanoic acid side chain. These preferences are influenced by electronic effects of the substituents on the phenyl ring. It is plausible that the strong electron-withdrawing nature of the two nitro groups in this compound would significantly influence its conformational preferences. Theoretical calculations would be necessary to determine the most stable conformer and the energy barriers between different conformations.

Prediction of Vibrational Frequencies and Spectroscopic Signatures

Theoretical vibrational analysis is a powerful tool for interpreting and predicting infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical spectrum can be generated. These calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the computational method.

For analogous molecules, DFT calculations have been shown to reproduce experimental vibrational spectra with good accuracy, allowing for the assignment of specific vibrational modes to observed spectral bands. A theoretical vibrational analysis of this compound would predict the characteristic stretching and bending frequencies of its functional groups, including the nitro (NO₂), carboxylic acid (COOH), and phenyl ring C-H and C-C bonds.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its chemical reactivity. Computational methods provide valuable descriptors that offer insights into how a molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

For aromatic nitro compounds, the HOMO is often localized on the phenyl ring, while the LUMO is typically distributed over the electron-withdrawing nitro groups. In this compound, FMO analysis would likely reveal a significant delocalization of the LUMO over the dinitrophenyl ring, indicating its electrophilic nature. The HOMO-LUMO energy gap would provide a quantitative measure of its kinetic stability.

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate an electron (nucleophilicity). |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept an electron (electrophilicity). |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Different colors on the MEP map represent different values of the electrostatic potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents regions of neutral potential.

For this compound, an MEP map would be expected to show regions of high negative potential around the oxygen atoms of the nitro and carboxyl groups, making them likely sites for interaction with electrophiles or for hydrogen bonding. Conversely, the hydrogen atom of the carboxylic acid and the aromatic protons would likely exhibit positive electrostatic potential, indicating their susceptibility to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates the complex, delocalized molecular wavefunctions into a localized Lewis structure representation of chemical bonding. This approach provides a quantitative description of intramolecular delocalization and charge transfer interactions, which are crucial for understanding molecular stability.

In the context of this compound, significant delocalization is expected due to the strong electron-withdrawing nature of the two nitro groups on the phenyl ring. Key interactions would include:

π → π* interactions : Delocalization of π-electrons from the phenyl ring (donor) to the antibonding π* orbitals of the C-N and N-O bonds of the nitro groups (acceptor).

n → π* interactions : Delocalization of lone pair electrons (n) from the oxygen atoms of the nitro and carboxylic acid groups into the antibonding π* orbitals of the aromatic ring.

For a structurally related compound, 2,4-dinitrophenol (B41442), NBO analysis has been used to investigate intramolecular charge transfer. researchgate.net Similar analyses on this compound would reveal the extent to which the dinitrophenyl group withdraws electron density from the propanoic acid side chain and the phenyl ring itself. The stabilization energies derived from these interactions quantify the resonance effects within the molecule.

Table 1: Representative Donor-Acceptor Interactions and Second-Order Perturbation Energies E(2) from NBO Analysis for a Generic Nitroaromatic System

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| π(C-C)ring | π(N-O)nitro | > 5.0 | Intramolecular charge transfer (ring to nitro group) |

| n(O)nitro | π(C-C)ring | ~ 2.0 - 5.0 | Electron delocalization (nitro to ring) |

| π(C-C)ring | π*(C=O)carboxyl | ~ 1.0 - 3.0 | Conjugative interaction (ring to carboxyl) |

Note: The data in this table are illustrative and represent typical values for nitroaromatic compounds. Specific values for this compound would require dedicated quantum chemical calculations.

Global and Local Chemical Reactivity Descriptors

Conceptual Density Functional Theory (DFT) provides a framework for quantifying the reactivity of a molecule through various descriptors. These can be categorized as global, describing the molecule as a whole, or local, identifying specific reactive sites. mdpi.comscielo.org.mx

HOMO-LUMO Energy Gap (ΔE) : A large gap implies high kinetic stability and low chemical reactivity.

Ionization Potential (I) and Electron Affinity (A) : Calculated as I ≈ -EHOMO and A ≈ -ELUMO.

Electronegativity (χ) : Measures the tendency of a molecule to attract electrons (χ = (I+A)/2).

Chemical Hardness (η) : Measures resistance to change in electron distribution (η = (I-A)/2).

Global Softness (S) : The reciprocal of hardness (S = 1/2η), indicating a higher tendency to react.

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons (ω = χ²/2η).

For this compound, the presence of strong electron-withdrawing nitro groups is expected to lower the LUMO energy significantly, making the molecule a strong electrophile with a high electrophilicity index.

Table 2: Calculated Global Reactivity Descriptors for a Representative Nitroaromatic Acid

| Parameter | Symbol | Formula | Typical Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -8.5 |

| LUMO Energy | ELUMO | - | -3.5 |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.0 |

| Ionization Potential | I | -EHOMO | 8.5 |

| Electron Affinity | A | -ELUMO | 3.5 |

| Electronegativity | χ | (I+A)/2 | 6.0 |

| Chemical Hardness | η | (I-A)/2 | 2.5 |

| Electrophilicity Index | ω | χ²/(2η) | 7.2 |

Note: Values are representative for a molecule of this class and would vary based on the specific level of theory and computational model used.

Local Reactivity Descriptors , such as Fukui functions, identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. For this compound, the carbon atoms of the phenyl ring attached to the nitro groups and the carbonyl carbon of the carboxylic acid are predicted to be the most susceptible sites for nucleophilic attack.

Analysis of Non-Covalent Interactions and Bonding

Non-covalent interactions are paramount in determining the supramolecular chemistry, crystal packing, and biological interactions of a molecule.

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and characterize weak, non-covalent interactions in real space. researchgate.netchemrxiv.org It is based on plotting the RDG against the electron density (ρ) multiplied by the sign of the second largest eigenvalue (λ₂) of the electron density Hessian matrix. The resulting plots reveal:

Strong attractive interactions (e.g., hydrogen bonds) : Characterized by large negative values of sign(λ₂)ρ.

Weak attractive interactions (e.g., van der Waals forces) : Indicated by values of sign(λ₂)ρ close to zero.

Strong repulsive interactions (e.g., steric clashes) : Marked by large positive values of sign(λ₂)ρ.

For this compound, RDG analysis would visualize intramolecular hydrogen bonds (e.g., between the carboxylic acid proton and a nitro oxygen) and intermolecular interactions, such as hydrogen bonds forming carboxylic acid dimers and π-π stacking between the aromatic rings in a condensed phase. nih.gov The resulting isosurfaces provide a clear 3D picture of these stabilizing and destabilizing forces. researchgate.net

Atoms in Molecules (AIM) Theory and Hydrogen Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM or AIM) provides a rigorous definition of chemical bonds and atomic interactions based on the topology of the electron density (ρ). AIM analysis identifies critical points in the electron density, particularly bond critical points (BCPs), which signify the presence of an interaction path between two atoms.

The properties of the electron density at a BCP are used to characterize the nature of the interaction. For hydrogen bonds, the criteria proposed by Koch and Popelier are often used:

Existence of a BCP between the hydrogen donor and acceptor.

The value of the electron density (ρ) at the BCP is typically in the range of 0.002–0.04 atomic units (a.u.).

The Laplacian of the electron density (∇²ρ) at the BCP is positive, which is characteristic of closed-shell interactions like hydrogen bonds.

In this compound, AIM theory can be used to unequivocally identify and characterize the strength and nature of both intramolecular and intermolecular hydrogen bonds. purdue.edulibretexts.org For instance, in a crystal structure, it could quantify the O-H···O hydrogen bonds that form the classic carboxylic acid dimer synthon and any weaker C-H···O interactions involving the nitro groups. nih.gov

Intermolecular Interactions (e.g., π-π stacking)

The electron-deficient nature of the 3,5-dinitrophenyl ring makes it an ideal candidate for engaging in π-π stacking interactions. rsc.org These interactions occur between aromatic rings and are crucial for the stabilization of crystal structures. In compounds containing dinitrophenyl groups, π-π stacking is a commonly observed feature. nih.gov

The geometry of these interactions is typically parallel-displaced, where the centroid of one ring is offset relative to the other to minimize repulsion and maximize attractive dispersion and electrostatic forces. The centroid-to-centroid distance in such interactions is typically between 3.3 and 3.8 Å. nih.gov For this compound, the combination of strong hydrogen bonding via the carboxylic acid groups and π-π stacking of the aromatic rings would be the dominant forces dictating its solid-state architecture.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques, particularly molecular dynamics (MD), are used to study the dynamic behavior of molecules over time. mdpi.com MD simulations can provide insights into the conformational flexibility, solvation, and aggregation of this compound.

By employing a suitable force field, MD simulations can model the behavior of the molecule in different environments, such as in aqueous solution or in a crystalline state. For instance, a simulation of the crystal lattice could predict its mechanical and thermal properties. nih.gov In solution, simulations could explore the conformational landscape of the propanoic acid side chain and its interaction with solvent molecules. Such studies on analogous molecules have been used to understand their conformational states and stability. nih.govresearchgate.net These simulations complement static quantum chemical calculations by providing a dynamic picture of the molecule's behavior and its interactions with its environment.

Molecular Dynamics Simulations for Conformational Dynamics

There is currently no available research in the public domain that details molecular dynamics (MD) simulations performed on this compound. MD simulations are powerful computational tools used to understand the time-dependent behavior of molecules, including conformational changes, flexibility, and interactions with their environment. Such studies would provide valuable insights into the dynamic nature of the propanoic acid side chain relative to the dinitrophenyl ring system.

Key parameters that would typically be investigated in such a study, but for which no data is currently available, include:

Dihedral Angle Analysis: Tracking the torsion angles of the rotatable bonds to identify preferred conformations.

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over time.

Radius of Gyration (Rg): To understand the compactness of the molecular structure.

Solvent Accessible Surface Area (SASA): To evaluate the interaction of the molecule with a solvent.

A hypothetical data table for such an analysis is presented below to illustrate the type of information that would be generated from such a study.

Table 1: Hypothetical Conformational Analysis Parameters from a Molecular Dynamics Simulation of this compound

| Parameter | Description | Hypothetical Value Range |

|---|---|---|

| Dihedral Angle (Cα-Cβ-Cγ-Cδ) | Rotation around the central bond of the propanoic acid chain. | -180° to +180° |

| Average RMSD | Fluctuation of the molecule from a reference structure. | 0.5 - 2.0 Å |

| Average Radius of Gyration | Compactness of the molecule. | 4.5 - 5.5 Å |

| Average SASA | The surface area of the molecule accessible to a solvent. | 300 - 400 Ų |

Molecular Recognition and Ligand-Target Interactions (Computational Aspects)

Similarly, there is a lack of published computational studies on the molecular recognition and ligand-target interactions of this compound. This type of research typically involves techniques such as molecular docking and quantum mechanics/molecular mechanics (QM/MM) to predict and analyze how a ligand (in this case, this compound) might bind to a biological target, such as a protein or enzyme.

These computational approaches are crucial in drug discovery and development for:

Identifying potential binding sites on a target molecule.

Predicting the binding affinity of the ligand.

Detailing the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) that stabilize the ligand-target complex.

Without any published studies, it is not possible to provide details on the specific interactions, binding energies, or potential biological targets for this compound. A representative data table that would be generated from a molecular docking study is included for illustrative purposes.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Target Protein

| Parameter | Description | Hypothetical Value |

|---|---|---|

| Binding Affinity (kcal/mol) | The predicted strength of the interaction between the ligand and the target. | -7.5 |

| Key Interacting Residues | Amino acids in the binding site that form significant interactions with the ligand. | Tyr123, Phe256, Arg301 |

| Hydrogen Bonds | Number and type of hydrogen bonds formed. | 2 (with Tyr123, Arg301) |

| Hydrophobic Interactions | Key residues involved in hydrophobic contacts. | Phe256, Val289 |

Chemical Reactivity and Transformation Mechanisms

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a key site for various chemical modifications, including esterification, amidation, and decarboxylation.

Esterification and Amidation Kinetics and Thermodynamics

The conversion of 3-(3,5-dinitrophenyl)propanoic acid to its corresponding esters and amides is a fundamental transformation.

Esterification: The esterification of carboxylic acids is a reversible reaction that is typically acid-catalyzed. The kinetics of esterification, for instance between propanoic acid and various alcohols, have been shown to follow second-order kinetics. jetir.org The rate of these reactions is influenced by several factors including temperature, catalyst concentration, and the molar ratio of reactants. jetir.orgceon.rs Increasing the reaction temperature generally increases the rate constant and conversion, which is consistent with the endothermic nature of some esterification reactions. jetir.orgresearchgate.net However, other studies have reported esterification to be an exothermic process. researchgate.net The use of an excess of the alcohol reactant can also drive the equilibrium towards the formation of the ester product. ceon.rsresearchgate.net The activation energy for the esterification of propanoic acid with methanol (B129727) has been determined to be 28.08 kJ/mol. researchgate.net

Amidation: Similar to esterification, amidation involves the reaction of the carboxylic acid with an amine to form an amide. This reaction is also reversible, and the removal of byproducts, such as water or methanol (in the case of aminolysis of an ester), can shift the equilibrium towards the product side. nih.gov The kinetics of amidation can be complex and may require modeling to determine the rate and equilibrium constants. nih.gov

The following interactive table provides a summary of kinetic data for related esterification reactions.

| Reactants | Catalyst | Temperature (°C) | Molar Ratio (Acid:Alcohol) | Rate Constant (k) | Conversion (%) | Reference |

| Propanoic Acid & n-Propanol | Sulfuric Acid | 60 | 1.5 | Varies with catalyst conc. | Increases with catalyst conc. | jetir.org |

| Acetic Acid & Ethanol | Sulfuric Acid | 60 | 1:10 | - | ~80 | researchgate.net |

| Propanoic Acid & Methanol | Fibrous Polymer-Supported Sulphonic Acid | 60 | 1:1 | - | - | researchgate.net |

| Propanoic Acid & 1-Propanol | Sulfuric Acid | 65 | 1:10 | - | 96.9 | ceon.rs |

| 1-Methoxy-2-Propanol & Acetic Acid | Amberlyst-35 | 80 | 1:3 | - | 78 | mdpi.com |

Decarboxylative Reactions and Radical Generation Pathways

Decarboxylation involves the removal of the carboxyl group, typically with the release of carbon dioxide. This process can be initiated under various conditions, including thermal, oxidative, or photochemical methods. While specific studies on the decarboxylation of this compound are not prevalent, related reactions provide insight into potential pathways. For instance, metal-free decarboxylative coupling reactions have been developed for alkynyl carboxylic acids to form propargylamines. nih.gov These reactions suggest that under the right conditions, the propanoic acid chain could be cleaved or modified.

Reactions of the Dinitrophenyl Group

The dinitrophenyl group is highly activated towards certain reactions due to the strong electron-withdrawing nature of the two nitro groups.

Reduction of Nitro Groups to Amines and their Subsequent Transformations

The reduction of the nitro groups on the aromatic ring is a significant transformation, leading to the formation of amino groups and opening up a wide array of subsequent chemical modifications.

A variety of reducing agents can be employed to convert aromatic nitro compounds to anilines. youtube.com Common methods include:

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel with hydrogen gas is a highly effective method. commonorganicchemistry.comopenstax.org

Metal-Acid Systems: Reagents like iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in the presence of an acid (e.g., hydrochloric acid or acetic acid) are widely used for this reduction. youtube.comcommonorganicchemistry.comopenstax.org Tin(II) chloride is considered a mild reagent, often used when other reducible functional groups are present in the molecule. openstax.org

Other Reagents: Sodium hydrosulfite, sodium sulfide (B99878), and metal hydrides (though they can sometimes lead to azo compounds) are also utilized. wikipedia.org

The reduction process is believed to proceed through intermediates such as nitroso and hydroxylamine (B1172632) species. unimi.it The resulting diamino derivative of this compound can then undergo further reactions typical of anilines, such as diazotization followed by substitution, or condensation reactions to form heterocyclic systems.

Nucleophilic Aromatic Substitution Mechanisms on the Dinitrophenyl Ring

The presence of two nitro groups strongly activates the aromatic ring of this compound towards nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.orgmasterorganicchemistry.com The electron-withdrawing nitro groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed upon attack by a nucleophile. wikipedia.orglibretexts.org

For an SNAr reaction to occur, a good leaving group, typically a halide, must be present on the ring. wikipedia.orglibretexts.org While this compound itself does not have a leaving group other than the propanoic acid chain, derivatives with a leaving group at a position ortho or para to the nitro groups would be highly susceptible to nucleophilic attack. wikipedia.orglibretexts.org The nitro groups are ortho-para directors in nucleophilic aromatic substitution, in contrast to their meta-directing effect in electrophilic aromatic substitution. libretexts.org

The reaction proceeds via a two-step addition-elimination mechanism:

Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate (Meisenheimer complex). libretexts.org

Elimination: The leaving group departs, restoring the aromaticity of the ring. libretexts.org

Investigation of Redox Properties and Related Derivatives

The redox behavior of this compound and its derivatives is primarily associated with the nitro groups. These groups can undergo electrochemical reduction, and the potential at which this occurs can be influenced by the surrounding molecular structure and the environment.

Derivatives of dinitrophenyl compounds, such as 3,5-dinitro-o-tyrosine, have been synthesized and their biological activities investigated, highlighting the importance of the dinitrophenyl moiety in molecular recognition. nih.gov The phenolic group in some derivatives can act as a bioisostere for other functional groups, influencing binding affinities to biological targets. nih.gov Furthermore, the synthesis of related compounds like 3-(4-hydroxy-3,5-dinitrophenyl)propanoic acid has been reported, indicating the accessibility of various derivatives for further study. nih.govchemicalbook.com

Photochemical Reactivity of Dinitrophenylpropanoic Acid

While specific studies on the photochemical reactivity of this compound are not extensively documented in the reviewed literature, the behavior of related nitroaromatic compounds provides a strong basis for predicting its photochemical pathways. Nitroaromatic compounds are known for their unique photoinduced channels, which are relevant in fields from atmospheric chemistry to the development of nitric oxide-releasing agents. acs.orgrsc.orgrsc.org

The primary photochemical processes for nitroaromatic compounds are influenced by the presence of oxygen-centered non-bonding orbitals and the nitro groups. rsc.orgrsc.org Upon irradiation with light, these compounds can undergo several transformations. Direct photolysis in aqueous solutions is a common degradation pathway. nih.gov For instance, the photolysis of nitrobenzene (B124822) leads to the formation of various aromatic intermediates, including nitrophenols, nitrosobenzene, and catechol, alongside the release of nitrite (B80452) and nitrate (B79036) ions. nih.gov The quantum yields for the removal of nitrobenzene are typically in the order of 10⁻³, and the degradation often follows a nitro-nitrite intramolecular rearrangement mechanism. nih.gov

A key feature of the photochemistry of nitroaromatic molecules is the highly efficient intersystem crossing (ISC) from the initially excited singlet state (S₁) to a triplet state (T₁). acs.orgrsc.orgrsc.org This process can occur on a sub-picosecond timescale and represents one of the strongest couplings between singlet and triplet manifolds observed in organic molecules. rsc.orgrsc.org The structural changes involving the dihedral angle between the nitro group and the aromatic ring (the CCNO angle) are critical in this photophysical mechanism. acs.org

Furthermore, some nitroaromatic compounds exhibit a distinctive photodissociation channel that results in the release of nitric oxide (NO). acs.orgrsc.org This process involves a complex series of atomic rearrangements and changes in electronic states. rsc.org Theoretical studies on 9-nitroanthracene (B110200) suggest that NO dissociation can occur from the second triplet state (T₂) in competition with relaxation to the lower T₁ state. acs.org The photolysis of certain nitrophenols under UV-visible light has also been shown to generate nitrous acid (HONO) through an intramolecular hydrogen transfer. acs.org The formation of such reactive nitrogen species highlights the environmental relevance of the photochemistry of nitroaromatics. acs.orgacs.org

Coordination Chemistry and Ligand Properties in Metal Complexes

The coordination chemistry of this compound and its close analogue, 3,5-dinitrobenzoic acid (3,5-DNB), demonstrates remarkable versatility, making them valuable ligands in the construction of coordination complexes and polymers. nih.gov These ligands are multifunctional due to the presence of both carboxylate and nitro groups, which can participate in binding to metal ions. nih.govacs.org This allows for a wide range of coordination modes and the assembly of diverse and complex supramolecular architectures. nih.govacs.org

The carboxylate group is the primary site for coordination with metal ions, exhibiting monodentate, bidentate, and bridging coordination modes. nih.gov This flexibility is crucial in linking metal centers to form one-, two-, or three-dimensional structures. The nitro groups can also act as coordination sites, which is particularly important in the formation of polymeric structures when other bridging ligands are absent. nih.gov

A variety of metal complexes have been synthesized using 3,5-DNB, incorporating both 3d transition metals (like Co, Cu, Mn, Zn) and lanthanide elements. acs.orgnih.gov The choice of metal ion, solvent, and the presence of auxiliary ligands (co-ligands) can significantly influence the final structure of the complex. acs.org For example, cobalt(II) complexes with 3,5-dinitrobenzoic acid have been shown to form different coordination polymers depending on whether the synthesis is carried out in methanol or a methanol/acetone mixture. acs.org

Hydrothermal and self-assembly solution methods are commonly employed to synthesize these coordination complexes. nih.gov The resulting structures often feature interesting properties, and their formation is guided by the ability of the dinitrophenyl-containing ligand to act as a hydrogen bond acceptor and donor, further stabilizing the supramolecular assembly. acs.org In complexes with lanthanide ions, the 3,5-DNB ligand typically coordinates through its carboxylate group, which can bridge metal centers to create robust polymeric chains. acs.orgnih.gov For instance, a lanthanum(III) complex with 3,5-dinitrobenzoate (B1224709) forms a one-dimensional chain where the metal atoms are bridged by multiple carboxylate groups. acs.org

Below is a table summarizing selected coordination complexes formed with 3,5-dinitrobenzoate (dnb), illustrating the diversity of resulting structures.

| Metal Center | Co-ligand(s) | Compound Formula | Structural Features |

| Manganese(II) | Water | catena-Diaquatetrakis(μ-3,5-dinitrobenzoato-O,O')manganese(II) | 1D chain with syn-anti bridging carboxylate groups; octahedral Mn(II) coordination. acs.org |

| Lanthanum(III) | DMF | La(dnb)₃·1.5DMF | 1D polymeric chain; eight- and nine-coordinate La atoms bridged by carboxylates. acs.org |

| Zinc(II) | None | [Zn(dnb)₂]n | Trigonal crystal system. acs.org |

| Cobalt(II) | Water | [Co(dnb)₂(H₂O)₄]·4H₂O | Mononuclear complex with coordinated water molecules. acs.org |

| Cobalt(II) | 4,4'-Bipyridine | [Co(3,5-DNB)₂(bpy)₂(CH₃O)₂] | Coordination polymer formed in methanol. acs.org |

| Copper(II) | Hydroxy group | Catena-[(μ₃-3,5-DNB)-(μ₂-hydroxy)-copper] | Polymeric structure with bridging nitro and carboxylate groups. nih.gov |

Environmental Fate and Degradation Mechanisms

Biodegradation Pathways and Microbial Transformation

The primary mechanism for the breakdown of many organic pollutants in the environment is through the metabolic activities of microorganisms. The structural characteristics of 3-(3,5-Dinitrophenyl)propanoic acid, particularly the presence of two nitro groups on the aromatic ring, significantly influence its biodegradability.

The presence or absence of oxygen plays a critical role in the microbial degradation of nitroaromatic compounds. While specific studies on this compound are limited, research on analogous compounds provides valuable insights.

Anaerobic conditions often favor the initial transformation of nitroaromatic compounds. Under the absence of oxygen, many anaerobic bacteria can utilize the nitro groups as electron acceptors, leading to their reduction. This process can result in the formation of corresponding amino or hydroxylamino derivatives. For instance, studies on other dinitroaromatic compounds have shown their transformation in anaerobic sewage effluent. nih.gov It is suggested that a reductive pathway is a common initial step in the anaerobic breakdown of these molecules. proquest.com

Aerobic degradation of nitroaromatic compounds can also occur, although the highly oxidized nature of the nitro groups can make them resistant to initial oxidative attack. nih.gov Some aerobic microorganisms have evolved specialized enzymatic systems to tackle these compounds. These processes can involve the removal of nitro groups through oxidative or reductive mechanisms, ultimately leading to the opening of the aromatic ring. nih.gov The cooperation between different microbial species can also enhance the degradation of complex nitroaromatic compounds. nih.gov

Identifying the intermediate and final products of biodegradation is essential for understanding the complete degradation pathway and assessing any potential toxicity of the metabolites. For nitroaromatic compounds, the initial reduction of the nitro groups is a common transformation, leading to the formation of nitroso, hydroxylamino, and ultimately amino derivatives. nih.gov

For example, in the degradation of the related compound 3,5-dinitrosalicylic acid by the fungus Phanerochaete chrysosporium, a reductive pathway was suggested, implying the formation of such reduced intermediates. proquest.com Similarly, the anaerobic degradation of other dinitroaromatics has been shown to produce aminonitro- and diaminobenzoic acids. While direct evidence for this compound is not available, it is plausible that its degradation would proceed through analogous intermediates, such as 3-(3-amino-5-nitrophenyl)propanoic acid and 3-(3,5-diaminophenyl)propanoic acid. Further research is needed to isolate and identify the specific metabolites formed during the microbial transformation of this compound.

The breakdown of nitroaromatic compounds is mediated by specific enzymes produced by microorganisms. These enzymes can be harnessed for biocatalysis, offering environmentally friendly solutions for the remediation of contaminated sites. Key enzymes involved in the degradation of nitroaromatics include:

Nitroreductases: These enzymes are crucial for the initial reduction of nitro groups under both anaerobic and aerobic conditions. They catalyze the transfer of electrons to the nitro groups, initiating the degradation cascade. nih.gov

Oxygenases (Mono- and Dioxygenases): Under aerobic conditions, these enzymes can incorporate oxygen atoms into the aromatic ring, leading to its destabilization and eventual cleavage. This is a key step in the mineralization of many aromatic pollutants. nih.gov

Hydrolases: These enzymes can be involved in the cleavage of ester or amide bonds if such functional groups are present in the molecule.

While specific enzymes responsible for the degradation of this compound have not been characterized, studies on other dinitrophenyl compounds have identified various enzymes capable of transforming these molecules. nih.govnih.gov The exploration of microbial consortia and their enzymatic machinery holds promise for developing effective bioremediation strategies for this class of compounds.

The rate and efficiency of biodegradation are significantly influenced by various environmental parameters. Understanding these factors is critical for predicting the persistence of this compound in different environments and for optimizing bioremediation efforts.

pH: The acidity or alkalinity of the environment can affect both the activity of microbial enzymes and the chemical state of the compound itself. For many microbial degradation processes, a neutral or near-neutral pH is optimal.

Temperature: Microbial activity and enzymatic reactions are temperature-dependent. Generally, an increase in temperature, up to an optimal point, can enhance the rate of biodegradation.

Microbial Communities: The composition and diversity of the microbial population in a given environment are paramount. The presence of microorganisms with the genetic and enzymatic capacity to degrade nitroaromatic compounds is a prerequisite for biodegradation. The interactions within a microbial consortium can also lead to more complete degradation than that achieved by a single species. nih.gov

Table 1: Factors Influencing Biodegradation of Nitroaromatic Compounds

| Factor | Influence on Degradation |

|---|---|

| Oxygen Availability | Determines whether aerobic or anaerobic pathways dominate. |

| pH | Affects enzyme activity and the chemical form of the compound. |

| Temperature | Influences the rate of microbial metabolism and enzymatic reactions. |

| Nutrient Availability | The presence of other carbon and nitrogen sources can impact degradation rates. |

| Microbial Population | The presence of adapted microorganisms is essential for biodegradation. |

| Compound Concentration | High concentrations can be toxic to microorganisms. |

Analytical Methodologies for Environmental Monitoring and Degradation Product Identification

The detection and quantification of this compound and its potential degradation products in environmental matrices necessitate sensitive and selective analytical methods. Drawing parallels from the analysis of other dinitrophenols and related nitrated aromatic compounds, a combination of chromatographic and spectroscopic techniques would be employed.